molecular formula C11H14ClF3N2 B8116913 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine hydrochloride

5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B8116913
M. Wt: 266.69 g/mol
InChI Key: HQJSJHBCYMSVNK-UHFFFAOYSA-N
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Description

5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine hydrochloride is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl (-CF₃) group at position 2 and a piperidin-4-yl group at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Piperidine and trifluoromethyl groups are common in drug design due to their influence on lipophilicity, metabolic stability, and target binding .

Properties

IUPAC Name

5-piperidin-4-yl-2-(trifluoromethyl)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2.ClH/c12-11(13,14)10-2-1-9(7-16-10)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJSJHBCYMSVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Coupling of the Piperidine and Pyridine Rings: The piperidine and pyridine rings are coupled using cross-coupling reactions, such as Suzuki or Stille coupling, under palladium catalysis.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups attached to the piperidine ring.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring and a trifluoromethyl group attached to a pyridine nucleus. This unique structure contributes to its biological activity and potential therapeutic applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for various biological interactions.

Biological Properties

Recent studies have highlighted several biological properties of 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine hydrochloride:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs): The compound exhibits potent inhibitory activity against PTP1B, which plays a crucial role in insulin signaling. It also shows moderate inhibition of T-cell protein tyrosine phosphatase (TCPTP) and SHP-1, suggesting its utility in metabolic disorders like type 2 diabetes and obesity.
  • Improvement of Glucose Tolerance: In animal models, the compound has been shown to enhance glucose tolerance and insulin sensitivity, indicating its potential as a therapeutic agent for metabolic diseases.
  • Safety Profile: Toxicity studies indicate that the compound is generally safe at therapeutic doses, although mild hepatotoxicity and gastrointestinal irritation were observed at higher doses.

Applications in Scientific Research

The applications of 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine hydrochloride can be categorized into several key areas:

Drug Discovery

The compound serves as a valuable tool for studying PTPs, particularly PTP1B. Its ability to inhibit these enzymes makes it a candidate for developing new drugs aimed at improving insulin sensitivity in diabetic patients. Research is ongoing to optimize its pharmacological properties and develop more selective inhibitors.

Cancer Research

Inhibition of SHP-1 by this compound may offer anticancer benefits. The modulation of phosphatase activity is crucial in cancer biology, making this compound a potential lead for developing novel anticancer therapies.

Metabolic Diseases

Given its effects on glucose metabolism, 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine hydrochloride is being investigated for its potential to treat conditions associated with insulin resistance and obesity.

Current Research Status

As of now, the compound is undergoing phase 1 clinical trials aimed at assessing its safety and efficacy in humans for treating type 2 diabetes and obesity. The outcomes of these trials will significantly influence its future applications in clinical settings.

Limitations and Future Directions

While promising, there are limitations to the use of 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine hydrochloride:

  • Selectivity Issues: The compound's moderate selectivity profile means it inhibits other phosphatases alongside PTP1B. Future research should focus on developing more selective inhibitors to minimize off-target effects.
  • Optimization Needs: Further studies are required to enhance its pharmacokinetic properties and explore additional therapeutic applications across various diseases.

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with various binding sites, modulating the activity of the target molecules and influencing biological pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituent type and position. Key analogues include:

Compound Name Substituents (Position) Key Structural Differences
2-Chloro-5-(trifluoromethyl)pyridine -Cl (2), -CF₃ (5) Chlorine replaces piperidin-4-yl group
5-(Piperidin-2-yl)-2-(trifluoromethyl)pyridine hydrochloride -CF₃ (2), piperidin-2-yl (5) Piperidine positional isomer (2 vs. 4)
UDD -CF₃ (pyridine), piperazinyl Piperazine ring instead of piperidine
2-(Piperidin-4-yl)pyridine hydrochloride -H (2), piperidin-4-yl (5) Lacks -CF₃ group

Key Observations :

  • Trifluoromethyl Group : The -CF₃ group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and binding to hydrophobic enzyme pockets compared to -Cl or -H substituents .
  • Piperidine Position: Positional isomerism (piperidin-2-yl vs. For example, piperidin-4-yl’s axial orientation may optimize interactions with flat binding sites .
  • Salt Forms : Hydrochloride salts (e.g., target compound vs. dihydrochloride in ) increase aqueous solubility, critical for bioavailability.

Physicochemical Properties

Data from analogous compounds provide insights into expected properties:

Property Target Compound (Expected) 2-Chloro-5-(trifluoromethyl)pyridine 2-(Piperidin-4-yl)pyridine HCl
Molecular Weight ~280–300 g/mol 207.56 g/mol ~200–220 g/mol
Melting Point >250°C (salt) 28–31°C (free base) >200°C (salt)
Solubility High in polar solvents (HCl salt) Low (free base) Moderate (HCl salt)
Lipophilicity (LogP) ~2.5–3.5 (estimated) ~2.0 ~1.8

Analysis :

  • The hydrochloride salt form elevates melting points compared to free bases (e.g., 28–31°C for 2-chloro-5-CF₃-pyridine vs. >250°C for the target compound) .
  • The -CF₃ group increases lipophilicity (LogP ~2.5–3.5) relative to non-fluorinated analogues, aligning with its role in enhancing blood-brain barrier penetration in similar drugs .

Biological Activity

5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine hydrochloride (CAS No. 2748377-52-6) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethyl group and a pyridine moiety, which contributes to its unique chemical behavior. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making such compounds interesting candidates for drug development.

1. Anticancer Properties

Recent studies have indicated that derivatives of piperidine, including 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine hydrochloride, exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines by activating specific signaling pathways. Research indicates that it may inhibit key enzymes involved in cancer progression, such as IKKβ, which is crucial for NF-κB activation linked to inflammation and cancer .
  • Case Study : A study demonstrated that a similar piperidine derivative showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin . This suggests that modifications in the piperidine structure can lead to improved therapeutic efficacy.

2. Neuroprotective Effects

The compound has also been investigated for its potential in treating neurodegenerative diseases like Alzheimer’s disease:

  • Cholinesterase Inhibition : It has been reported that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's pathology. This dual inhibition could enhance cognitive function by increasing acetylcholine levels in the brain .
  • Research Findings : In vitro studies revealed that certain derivatives exhibited antioxidant properties and improved brain exposure, which are critical for developing effective Alzheimer therapies .

3. Antimicrobial Activity

5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine hydrochloride has shown promise against various microbial strains:

  • Inhibition of Pathogens : Research indicates that piperidine derivatives possess antimicrobial properties against bacteria such as MRSA and Pseudomonas aeruginosa. The mechanism often involves disrupting bacterial cell wall synthesis .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis; IKKβ inhibition
NeuroprotectiveAChE and BuChE inhibition
AntimicrobialDisruption of cell wall synthesis

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine hydrochloride?

  • Methodological Answer : Synthesis optimization requires attention to solvent choice (e.g., dichloromethane for its inertness in nucleophilic substitutions ), reaction temperature control (e.g., room temperature for stability of intermediates), and purification techniques (e.g., column chromatography or recrystallization to achieve ≥99% purity). Contradictions in yield (e.g., 70–85% in analogous piperidine derivatives ) suggest variability in deprotection steps or trifluoromethyl group stability. Validate via HPLC and NMR to confirm structural integrity.

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key techniques include:

  • HPLC (C18 column, acetonitrile/water gradient) to assess purity and detect byproducts .
  • ¹H/¹³C NMR (DMSO-d6 or CDCl3) to confirm piperidine ring conformation and trifluoromethyl substitution .
  • Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 277.1 for related compounds ).
  • Thermogravimetric analysis (TGA) to study hydrochloride salt stability under thermal stress .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Follow GHS guidelines:

  • PPE : Gloves, lab coat, and goggles (H313/H333 skin/eye irritation risks ).
  • Ventilation : Use fume hoods due to potential respiratory hazards (P264/P280 ).
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns (risk of hydrochloride release ).

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity in receptor-binding studies?

  • Methodological Answer : The -CF3 group enhances lipophilicity and metabolic stability, critical for CNS-targeting molecules. Use:

  • Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to compare binding affinity with non-fluorinated analogs .
  • Molecular docking (AutoDock Vina) to model interactions with hydrophobic receptor pockets .
  • MD simulations (GROMACS) to assess trifluoromethyl-induced conformational rigidity .

Q. What strategies resolve contradictions in solubility data across studies?

  • Methodological Answer : Discrepancies arise from solvent polarity and salt form variations. Systematic approaches:

  • Solubility profiling : Test in PBS (pH 7.4), DMSO, and ethanol at 25°C/37°C .
  • Salt exchange : Compare hydrochloride vs. free base solubility (e.g., hydrochloride salts often improve aqueous solubility ).
  • Co-solvent systems : Use cyclodextrins or PEG for enhanced dissolution in hydrophobic matrices .

Q. How can computational models predict the compound’s ADMET properties?

  • Methodological Answer :

  • ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 interactions .
  • Metabolic stability : Simulate oxidative metabolism (e.g., CYP3A4-mediated N-dealkylation of piperidine ).
  • Validation : Cross-check with in vitro hepatocyte assays for clearance rates .

Q. What are the pitfalls in scaling up synthesis from milligram to gram quantities?

  • Methodological Answer : Challenges include:

  • Exothermic reactions : Control via slow addition of reagents (e.g., piperidine derivatives may decompose if heated abruptly ).
  • Purification bottlenecks : Replace column chromatography with fractional crystallization (e.g., using ethanol/water mixtures ).
  • Byproduct formation : Monitor with inline IR spectroscopy to detect intermediates .

Data Contradiction Analysis

Q. Why do NMR spectra of similar piperidine-pyridine derivatives show variability in coupling constants?

  • Methodological Answer : Conformational flexibility of the piperidine ring (chair vs. boat) and steric effects from the trifluoromethyl group cause J-value discrepancies . Resolve via:

  • Variable-temperature NMR to freeze ring dynamics.
  • NOESY to identify spatial proximity between protons.

Q. How to reconcile conflicting cytotoxicity results in cell-based assays?

  • Methodological Answer : Variability may stem from:

  • Cell line specificity : Test in HEK293 vs. HepG2 to assess tissue-dependent toxicity .
  • Assay interference : The trifluoromethyl group may quench fluorescence in MTT assays; validate via ATP-based luminescence .
  • Solvent artifacts : Ensure DMSO concentrations ≤0.1% to avoid false positives .

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